molecular formula C21H15FN2O2 B2532445 (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide CAS No. 874602-33-2

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2532445
CAS No.: 874602-33-2
M. Wt: 346.361
InChI Key: HNNYYDHFSDTNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C24H21FN2O2 , this synthetic small molecule features a distinct furan-based structure. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly for investigations focused on voltage-gated sodium channels. Its structural profile suggests a potential research value as a tool compound for studying the mechanism of slow inactivation of sodium channels, a target of interest for anticonvulsant development . Unlike classical sodium channel blockers that affect fast inactivation, compounds acting on slow inactivation represent a more selective and potentially therapeutically promising approach . Researchers may utilize this chemical to explore cellular excitability, neuronal signaling, and to validate new targets for central nervous system (CNS) disorders. It is provided as a solid and should be handled by trained laboratory personnel only. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-19-9-5-4-8-18(19)20-11-10-17(26-20)12-16(13-23)21(25)24-14-15-6-2-1-3-7-15/h1-12H,14H2,(H,24,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNYYDHFSDTNSW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage through a condensation reaction with benzylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Substituents on Furan Amide Group Cyano Position Key Features Reference
(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide (Target) 2-fluorophenyl N-benzyl 2-position Fluorine enhances metabolic stability; benzyl group aids lipophilicity.
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide 2-bromophenyl N,N-diethyl 2-position Bromine increases steric bulk; diethyl group reduces binding specificity.
AGK2 ((2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide) 2,5-dichlorophenyl N-quinolin-5-yl 2-position Dichlorophenyl and quinoline enhance SIRT2 inhibition; higher molecular weight.
(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide 2-methyl-4-nitrophenyl N-(2-methylphenyl) 2-position Nitro group increases electron-withdrawing effects; methylphenyl improves solubility.
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide 4-chlorophenyl N-(2-fluorophenyl) Absent Lacks cyano group; propanamide backbone reduces conjugation.

Structural and Functional Analysis

Halogen Substituents

  • Fluorine (Target) : The 2-fluorophenyl group in the target compound offers moderate steric hindrance and enhances metabolic stability via reduced oxidative metabolism .
  • Chlorine () : Dichlorophenyl (AGK2) enhances hydrophobic interactions, while 4-chlorophenyl () lacks the electronic effects of fluorine .

Amide Modifications

  • N-Benzyl (Target) : Provides lipophilicity, favoring membrane permeability.

Electron-Withdrawing Groups

  • The cyano group in the target compound stabilizes the α,β-unsaturated system, enhancing electrophilicity for covalent interactions. Analogues lacking this group (e.g., ) show reduced reactivity .
  • Nitro groups () significantly increase electron-withdrawing effects, which may improve binding to positively charged enzymatic pockets but reduce solubility .

Biological Activity

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzyl group
  • A cyano group
  • A furan ring substituted with a fluorophenyl group

This structural diversity allows for various interactions with biological targets, which are crucial for its activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The cyano group may act as an electrophile, interacting with nucleophilic sites on enzymes.
  • Receptor Binding : The fluorophenyl moiety can engage in π-π stacking interactions, enhancing binding affinity to certain receptors.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in lung and breast cancer models through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

  • In Vitro Studies :
    • Cell Line Testing : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines at micromolar concentrations.
    • Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.
  • In Vivo Studies :
    • Animal Models : Animal studies showed that administration of the compound led to reduced tumor size in xenograft models, supporting its therapeutic potential.
    • Toxicology Assessments : Toxicity studies indicated a favorable safety profile at therapeutic doses, making it a candidate for further development.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureAnticancer ActivityAnti-inflammatory Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
This compoundCurrent StructureHighHigh

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